Methyl 2-{[3-(4-chlorophenyl)-4-imino-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate
Description
Methyl 2-{[3-(4-chlorophenyl)-4-imino-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate (CAS: 478039-25-7) is a quinazoline derivative featuring a 4-chlorophenyl substituent, a sulfanylacetate ester moiety, and an imino group at position 4 of the quinazoline core. Its molecular formula is C₁₇H₁₃ClN₃O₂S, with an average molecular weight of approximately 364.82 g/mol.
Properties
IUPAC Name |
methyl 2-[3-(4-chlorophenyl)-4-iminoquinazolin-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c1-23-15(22)10-24-17-20-14-5-3-2-4-13(14)16(19)21(17)12-8-6-11(18)7-9-12/h2-9,19H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHYGUPYBADQGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC2=CC=CC=C2C(=N)N1C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701140494 | |
| Record name | Methyl 2-[[3-(4-chlorophenyl)-3,4-dihydro-4-imino-2-quinazolinyl]thio]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701140494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478039-25-7 | |
| Record name | Methyl 2-[[3-(4-chlorophenyl)-3,4-dihydro-4-imino-2-quinazolinyl]thio]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478039-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[[3-(4-chlorophenyl)-3,4-dihydro-4-imino-2-quinazolinyl]thio]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701140494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{[3-(4-chlorophenyl)-4-imino-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate typically involves multiple steps, starting with the formation of the quinazoline core One common approach is the condensation of 4-chlorophenylamine with appropriate carbonyl compounds under acidic conditions to form the quinazoline scaffold
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of corresponding quinazoline derivatives with oxidized functional groups.
Reduction: Reduction of the imino group to an amine.
Substitution: Introduction of different substituents at various positions on the quinazoline ring.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The biological activities of quinazoline derivatives are well-documented, and this compound may exhibit properties such as antimicrobial, antiviral, and anticancer activities. Research into its biological effects could lead to the development of new therapeutic agents.
Medicine: Potential medical applications include the treatment of various diseases, such as cancer and infectious diseases. The compound's ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable asset in various manufacturing processes.
Mechanism of Action
The mechanism by which Methyl 2-{[3-(4-chlorophenyl)-4-imino-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic outcomes. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
2.1 Core Structural Variations
The quinazoline core is a common feature among analogs, but substituents critically influence properties:
- N-(4-Bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide (CAS: 477330-89-5) Molecular Formula: C₂₂H₁₅BrClN₃O₂S Key Differences: Replaces the imino group with a ketone (4-oxo) and substitutes the methyl ester with a bromophenyl acetamide. The acetamide group improves hydrogen-bonding capacity compared to the ester, which may affect target affinity .
- 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (CAS: 477329-16-1) Molecular Formula: C₂₂H₁₇ClN₄O₄S₂ Key Differences: Features a sulfamoylphenyl acetamide and a 4-oxo group. Molecular weight rises to 501.0 g/mol .
2.2 Physicochemical Properties
| Property | Target Compound (478039-25-7) | 477330-89-5 (Bromophenyl analog) | 477329-16-1 (Sulfamoyl analog) |
|---|---|---|---|
| Molecular Weight | ~364.82 g/mol | 500.795 g/mol | 501.0 g/mol |
| Key Substituents | Methyl ester, imino | Bromophenyl acetamide, oxo | Sulfamoylphenyl acetamide, oxo |
| Lipophilicity (logP) | Higher (ester group) | Moderate (amide, bromine) | Lower (sulfamoyl) |
| Solubility | Low (ester) | Moderate (amide) | High (sulfamoyl) |
The methyl ester in the target compound enhances membrane permeability but may act as a prodrug, requiring hydrolysis to the carboxylic acid for activity. In contrast, the sulfamoyl analog’s solubility favors bioavailability in aqueous environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
